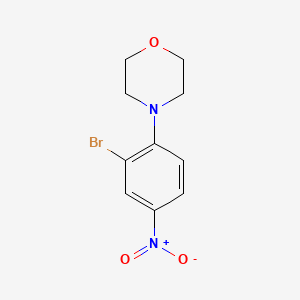

4-(2-Bromo-4-nitrophenyl)morpholine

Vue d'ensemble

Description

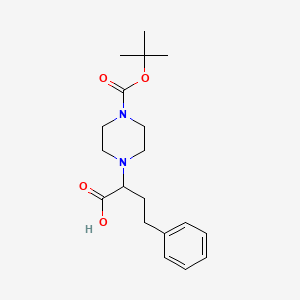

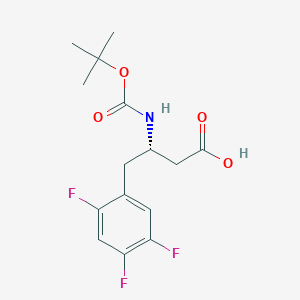

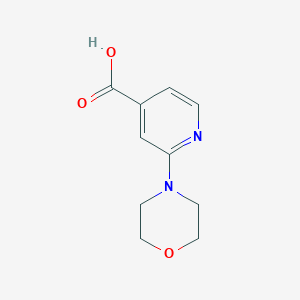

“4-(2-Bromo-4-nitrophenyl)morpholine” is a chemical compound with the CAS Number: 477846-96-1 . It has a molecular weight of 287.11 and its molecular formula is C10H11BrN2O3 .

Molecular Structure Analysis

The InChI code for “4-(2-Bromo-4-nitrophenyl)morpholine” is 1S/C10H11BrN2O3/c11-9-7-8 (13 (14)15)1-2-10 (9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . The compound has 5 H bond acceptors and 0 H bond donors .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 418.9±45.0 °C at 760 mmHg, and a flash point of 207.1±28.7 °C . It has a molar refractivity of 62.3±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 180.8±3.0 cm3 .Applications De Recherche Scientifique

Catalytic Degradation of Dyes

“4-(2-Bromo-4-nitrophenyl)morpholine” has been used in the catalytic degradation of phenothiazine dyes . Specifically, gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) were prepared for this purpose. The catalyst demonstrated high efficiency, degrading up to 96% of azure B (AZB) and toluidine blue O (TBO) dyes in 10 and 11 minutes, respectively .

Reduction of 4-(4-Nitrophenyl)morpholine

This compound has also been used in the cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in sodium borohydride (NaBH4) media . The reduction of 4NM to 4-morpholinoaniline (MAN) was achieved up to 97% in 11 minutes, without the formation of any by-products .

Precursor in Medicinal Chemistry

The title compound 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry . It has found applications in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents .

Industrial Applications

“4-(2-Bromo-4-nitrophenyl)morpholine” is widely used in various industrial applications. However, the specific details of these applications are not provided in the source.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-bromo-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXBSITNUOBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377568 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-4-nitrophenyl)morpholine | |

CAS RN |

477846-96-1 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.